Enhanced Lipophilicity and Membrane Permeability vs. 6-Methoxybenzothiazole
The presence of the 2-methylthio group in 6-Methoxy-2-(methylthio)benzo[d]thiazole significantly increases lipophilicity compared to the unsubstituted 6-Methoxybenzothiazole. The computed XLogP3 value is 3.1 for the target compound [1], versus 2.0 for 6-Methoxybenzothiazole [2]. This difference suggests a greater propensity for the target compound to partition into lipid bilayers, which is a critical parameter for oral bioavailability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 6-Methoxybenzothiazole: 2.0 |
| Quantified Difference | +1.1 log unit (increase of 55%) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Higher lipophilicity can enhance passive membrane diffusion, a crucial factor in drug candidate selection and cellular assay performance.
- [1] PubChem. (2025). 6-Methoxy-2-(methylthio)benzo[d]thiazole. CID 45077781. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45077781 View Source
- [2] PubChem. (2025). 6-Methoxybenzothiazole. CID 350186. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/350186 View Source
